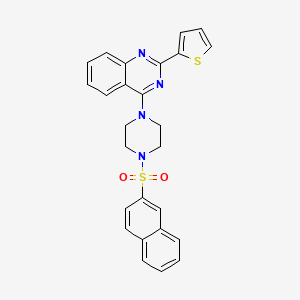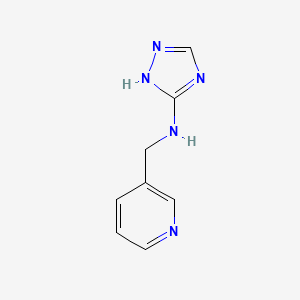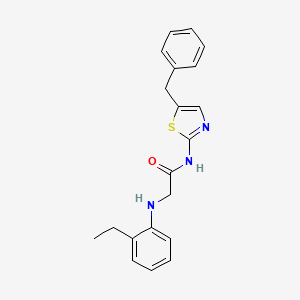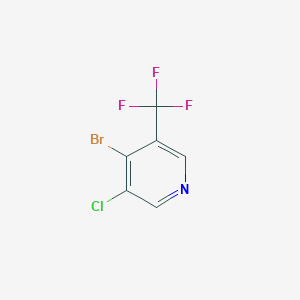![molecular formula C17H14ClN3O5S B2569207 2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 886922-90-3](/img/structure/B2569207.png)
2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, commonly known as OXA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in medical research. OXA is a member of the oxadiazole family, which is known for its diverse pharmacological properties.
科学的研究の応用
Antibacterial and Anti-Enzymatic Potential
A series of derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide were synthesized and evaluated for their antibacterial and anti-enzymatic potential. The synthesized compounds exhibited significant antibacterial screening against certain gram-negative and gram-positive bacterial strains, indicating their potential as antibacterial agents. Additionally, the enzyme inhibition study revealed a low potential against the lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).
Antibacterial Activity and Molecular Docking
Another study focused on synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential anti-bacterial activity against both gram-negative and gram-positive bacteria. Molecular docking with the α-chymotrypsin enzyme protein was also conducted, displaying significant correlation with bioactivity data. This study highlights the compound's potential as an antibacterial agent and its moderate anti-enzymatic potential (Siddiqui et al., 2014).
Antihypertensive Activity
In research conducted by Santilli and Morris (1979), 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives were synthesized, with a typical example showing antihypertensive activity in rats. This suggests the potential use of these derivatives in treating hypertension (Santilli & Morris, 1979).
Antibacterial and Enzyme Inhibition
Further research included the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus with a focus on antibacterial activity. The study revealed that these compounds are moderate inhibitors but relatively more active against Gram-negative bacterial strains. Specific compounds demonstrated significant activity against a variety of bacterial strains, highlighting their potential in antibacterial applications (Iqbal et al., 2017).
Enzyme Inhibitory Activity
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and found to be relatively more active against acetyl cholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). This suggests their potential use in the treatment of conditions associated with these enzymes (Rehman et al., 2013).
Thrombolytic and Antibacterial Activities
5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives were synthesized and screened for thrombolytic and antibacterial activities. The results indicated that these compounds possessed excellent to moderate antibacterial activity and significant thrombolytic activity. This highlights their potential application in cardiovascular treatments (Aziz-Ur-Rehman et al., 2020).
Anti-inflammatory and Anti-thrombotic Studies
1,3,4-Oxadiazole derivatives were evaluated for their in-vitro and in-vivo anti-inflammatory activity, showing significant potential as anti-inflammatory compounds. Moreover, certain compounds demonstrated a role in enhancing clotting time, suggesting their applicability in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(26-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVTFOBPQYMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2569125.png)
![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2569130.png)

![3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2569132.png)
![Tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2569133.png)
![5-chloro-2-(methylsulfanyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2569134.png)


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2569140.png)
![Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate](/img/structure/B2569142.png)
![5-[(2,5-dimethylbenzyl)thio]-2-ethyl-6-(2-phenylethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2569144.png)
